Karanjin
Overview
Description
Karanjin is a furanoflavonol, a type of flavonoid. It is obtained from the seeds of the karanja tree (Millettia pinnata or Pongamia glabra Vent.), a tree growing wild in south India . It is reported to have nitrification inhibitory properties and is emerging in the field of pharmacology with potential therapeutic values in pre-clinical studies .
Synthesis Analysis
A concise total synthesis of Karanjin has been accomplished, as well as its natural analogues pongapinnol D, 3-hydroxy-6-methoxy-2-phenyl-4H-furo [2,3-h]-1-benzopyran-4-one, and 3,6-dimethoxy-2-phenyl-4H-furo [2,3-h]chromen-4-one . The addition of a furan ring to the flavonoid backbone of Karanjin is probably by cytochrome P450 through hydroxylation of the methyl group to the carbonyl group .Molecular Structure Analysis
The molecular structure of Karanjin has been studied using density functional theory. The equilibrium geometry, harmonic vibrational frequencies, and HOMO-LUMO gap have been calculated by the density functional B3LYP method employing 6-311 G (d, p) as the basis set .Chemical Reactions Analysis
The chemistry of Karanjin involves the formation of hydrogen bonds with ketone, orienting the molecule at its active site in a way that exposes the methyl group to the carbonyl group for hydroxylation by cytochrome P450 selectively to yield hydroxymethyl .Physical And Chemical Properties Analysis
Karanjin has a chemical formula of C18H12O4 and a molar mass of 292.290 g·mol−1 .Scientific Research Applications
Bio-pesticidal and Toxicological Properties
Karanjin has demonstrated pesticidal, insecticidal, and acaricidal activities, making it valuable in agricultural practices. A study aimed to evaluate the biochemical interactions of karanjin, revealing its binding interactions and possible toxicological effects on mammalian and bacterial cell lines. Karanjin exhibited low toxicity against certain cancer cells and modestly inhibited the growth of bacteria, suggesting its safe application in pest management (Raghav, Mahanty, & Rathinasamy, 2019).
Anticancer Activity
Research has highlighted karanjin's potential anticancer effects through the induction of cell cycle arrest and apoptosis in various human cancer cell lines. Karanjin could inhibit the proliferation and viability of cancer cells, suggesting its therapeutic potential in cancer pharmacotherapy (Guo, Chen, Lam, & Zhang, 2015).
Anti-inflammatory and Arthritis Prevention
Karanjin has shown significant anti-inflammatory properties and prevented arthritis markers in experimental models. It reduced major proinflammatory cytokines and prevented joint damage, indicating its potential as a therapeutic agent in managing arthritis (Bose et al., 2014).
Nitrification Inhibition
Studies have demonstrated karanjin's role as a potent nitrification inhibitor, suggesting its application in improving nitrogen use efficiency in agriculture. Karanjin efficiently minimized nitrate formation in soils, indicating its potential to reduce nitrogen loss and enhance crop production efficiency (Sahrawat & Mukerjee, 1977; Majumdar et al., 2004).
Medicinal and Pharmacological Potential
Karanjin exhibits multiple health benefits, including anti-diabetic, anti-cancer, anti-inflammatory, antioxidant, and anti-ulcer properties. Its efficacy and safety have been substantiated by toxicological studies, highlighting its potential for novel drug leads in various medicinal applications (Singh et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methoxy-2-phenylfuro[2,3-h]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O4/c1-20-18-15(19)13-7-8-14-12(9-10-21-14)17(13)22-16(18)11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPQNZRGGNOPPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=C(C1=O)C=CC3=C2C=CO3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200106 | |
Record name | Karanjin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Karanjin | |
CAS RN |
521-88-0 | |
Record name | Karanjin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Karanjin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Karanjin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Karanjin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KARANJIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV7IM0I02M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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